molecular formula C10H8BrNO B2646455 2-(Allyloxy)-5-bromobenzonitrile CAS No. 932934-17-3

2-(Allyloxy)-5-bromobenzonitrile

Cat. No.: B2646455
CAS No.: 932934-17-3
M. Wt: 238.084
InChI Key: UMIQNDMJNRSONZ-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-bromobenzonitrile is an organic compound that features a bromine atom, an allyloxy group, and a nitrile group attached to a benzene ring

Preparation Methods

The synthesis of 2-(Allyloxy)-5-bromobenzonitrile typically involves multiple steps. One common method starts with commercially available 2-allylphenol. The synthetic route includes nitration, selective bromination, allylation, and reduction of the nitro group . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-(Allyloxy)-5-bromobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(Allyloxy)-5-bromobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-bromobenzonitrile involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the bromine atom and nitrile group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-(Allyloxy)-5-bromobenzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-2-prop-2-enoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIQNDMJNRSONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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